Gemifloxacin mesylate hydrate is derived from the parent compound gemifloxacin, which is a fluoroquinolone antibiotic. Fluoroquinolones are characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. The mesylate form enhances the solubility and stability of gemifloxacin in aqueous solutions, facilitating its pharmaceutical applications.
The synthesis of gemifloxacin mesylate hydrate involves several steps:
These steps are typically conducted under controlled conditions to ensure high yield and purity of the final product.
Gemifloxacin mesylate hydrate can undergo various chemical reactions, including:
These reactions are significant for understanding the compound's stability and reactivity in biological systems.
Gemifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for:
By inhibiting these enzymes, gemifloxacin prevents bacterial cell division and leads to cell death. This mechanism makes it effective against a wide range of bacterial infections.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 388.42 g/mol |
Melting Point | 200°C - 210°C |
Solubility | Soluble in water |
Gemifloxacin mesylate hydrate is primarily used in clinical settings for treating:
In addition to therapeutic uses, research is ongoing into its application in nanoparticle formulations for enhanced delivery mechanisms, potentially improving efficacy against resistant strains of bacteria .
The core synthetic strategy involves constructing the 1,8-naphthyridine scaffold followed by introducing the (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidinyl sidechain. A patented convergent approach (Scheme 1) optimizes yield and purity through protected intermediates:
Scheme 1: Convergent Synthesis Route
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Step Conditions | Overall Yield | Purity (HPLC) | Limitations |
---|---|---|---|---|
Linear Synthesis | Sequential sidechain buildup on naphthyridine core | 42-48% | ≤97% | Epimerization risk at C4-imino bond |
Convergent Route (Protected) | Boc-pyrrolidine coupling → deprotection | 68-75% | ≥99.5% | Requires anhydrous deprotection conditions |
One-Pot Coupling-Deprotection | Aqueous acid mediation | 55-60% | 98.5% | Hydrate polymorphism issues |
Microwave-assisted coupling reduces reaction times by 60% versus reflux conditions while maintaining yields >70%. Solvent screening identified acetonitrile as optimal, minimizing diastereomer formation versus alcohols or DMF [5] [8].
Methanesulfonic acid (MSA) enables crystalline hydrate formation through three synergistic effects:
FT-IR studies confirm hydrate stability: crystalline monohydrate shows sharp O-H stretches at 3480 cm⁻¹ and 3395 cm⁻¹, while amorphous forms exhibit broad peaks >3400 cm⁻¹. The sulfonate group’s electron-withdrawing nature enhances lattice energy (ΔHₛ = -143 kJ/mol) versus hydrochloride salts (ΔHₛ = -118 kJ/mol), reducing hygroscopicity [1] [7].
Key enhancements address throughput, purity, and polymorph control:
Table 2: Optimization Parameters for Industrial Production
Parameter | Bench Scale | Optimized Plant Process | Impact |
---|---|---|---|
Coupling Temperature | 80-85°C | 65-70°C | Epimer reduction from 1.2% to 0.15% |
MSA Equivalents | 1.5 | 1.05 | Monohydrate consistency: 99.8% |
Crystallization Cooling Rate | 5°C/min | 0.5°C/min | Mean crystal size: 120μm (improved filtration) |
Drying Gas Humidity | <10% RH | 30-35% RH | Prevents dehydration to anhydrate |
Purity is maintained >99.9% through crystallization-coupled polishing, replacing chromatography [4] [8].
Hydrate stability demands precise crystallization control:
Anti-Solvent Crystallization
Cooling Crystallization
Evaporative Crystallization
Table 3: Crystallization Technique Performance Metrics
Method | Crystal Habit | Median Size (D50) | Hydrate Consistency | Filtration Rate |
---|---|---|---|---|
Anti-Solvent | Needles | 80μm | 98.5% monohydrate | 120 L/h/m² (clogging risk) |
Cooling | Plates | 150μm | 99.8% monohydrate | 350 L/h/m² |
Evaporative | Agglomerates | 500μm | 90% mono + 10% sesqui | 80 L/h/m² (after milling) |
Cooling crystallization emerges as the optimal method, providing phase-pure monohydrate with suitable particle size distribution for tablet compression. Water activity (a𝓌) control at 0.6-0.7 during crystallization prevents polymorphic transitions during storage [5] [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0